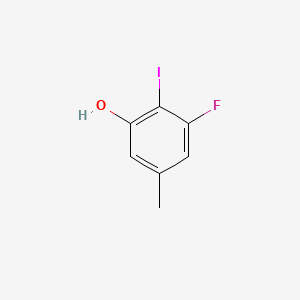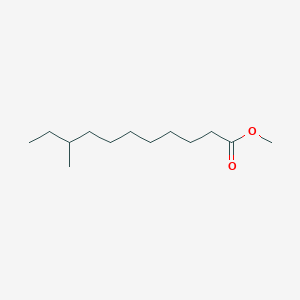
Methyl 9-methylundecanoate
Vue d'ensemble
Description
Methyl 9-methylundecanoate is a useful research compound. Its molecular formula is C13H26O2 and its molecular weight is 214.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Chemistry Applications : Gilbert and Startin (1980) investigated the transformation products of epoxides, including Methyl 9,10-epoxyoctadecanoate, in the heat stabilization of poly(vinyl chloride) (PVC). This study highlights the importance of understanding the chemical transformations of methyl esters in polymer processing, which is crucial for developing more efficient and durable materials (Gilbert & Startin, 1980).
Synthesis of Phenyl Substituted Fatty Esters : Lie Ken Jie and Wong (2006) worked on the synthesis of phenyl-substituted C18 furanoid fatty esters, including Methyl 9,12-epoxy-10-phenyl-9,11-octadecadienoate. This research is significant for the synthesis of specialized esters with potential applications in industrial chemistry and material science (Lie Ken Jie & Wong, 2006).
Metabolic Studies in Cardiology : Hasegawa et al. (2002) explored the use of a methyl-branched fatty acid analog, 15-(p-iodophenyl)-9-(R,S)-methylpentadecanoic acid (9MPA), for detecting viable myocardium in ischemic rat myocardium. This study contributes to the field of cardiology by providing insights into the use of methyl-branched fatty acids in diagnostic imaging (Hasegawa et al., 2002).
Fatty Acid Synthesis and Characterization : Gupta and Peters (1969) focused on the synthesis and properties of various C15-acids, including compounds related to Methyl 9-methylundecanoate. Their work provides foundational knowledge in the field of lipid chemistry, essential for developing new compounds with specific properties (Gupta & Peters, 1969).
Oleochemicals Research : Ahmad and Jie (2008) described the derivatization of methyl 9-hydroxyoctadec-12-ynoate to obtain industrially important fatty compounds. This research is significant for the oleochemical industry, focusing on the production and application of oils and fats (Ahmad & Jie, 2008).
Propriétés
IUPAC Name |
methyl 9-methylundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-4-12(2)10-8-6-5-7-9-11-13(14)15-3/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWAVFSGXPEYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine](/img/structure/B8227442.png)
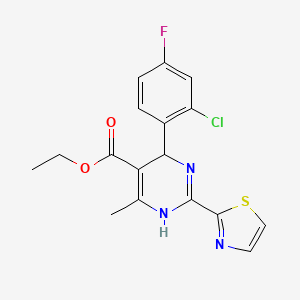
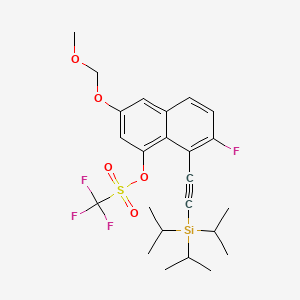
![Tripotassium 2,4,6,8,10,12,13-heptaazatricyclo[7.3.1.0,5,13]trideca-1,3,5,7,9,11-hexaene-3,7,11-tris(olate)](/img/structure/B8227458.png)
![4-Ethenyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B8227459.png)
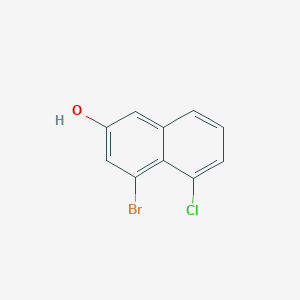
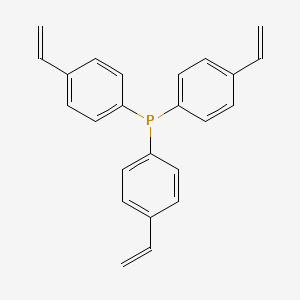
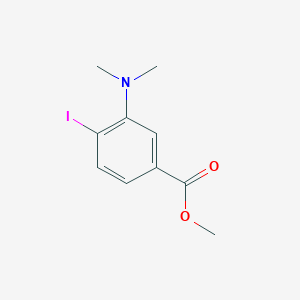


![[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B8227483.png)

